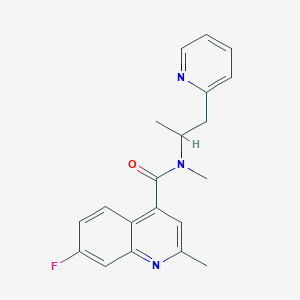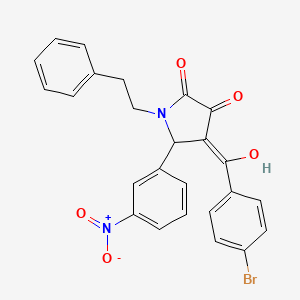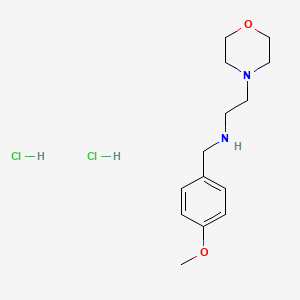
7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide” is a chemical compound that belongs to the class of quinolines . Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has versatile applications in the fields of industrial and synthetic organic chemistry and plays a major role in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of many studies due to their pharmaceutical and biological activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of quinoline derivatives, including “7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide”, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinoline displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo a wide range of chemical reactions. These include various types of condensation, substitution, and redox reactions, among others . The specific reactions that “7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide” can undergo would depend on various factors such as the reaction conditions and the presence of other functional groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide” would depend on its molecular structure. Some general properties of quinoline derivatives include their aromaticity, planarity, and the presence of polar functional groups . These properties can influence the compound’s solubility, reactivity, and its interactions with biological molecules.Wirkmechanismus
The mechanism of action of quinoline derivatives in biological systems is diverse and can involve various types of biochemical interactions . Some quinoline derivatives have been found to have antimicrobial, antifungal, antiviral, and anticancer activities . The specific mechanism of action of “7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide” would need to be determined through further pharmacological studies.
Safety and Hazards
The safety and hazards associated with the handling and use of quinoline derivatives would depend on their specific physical and chemical properties. Some quinoline derivatives may be harmful if inhaled, swallowed, or absorbed through the skin . They may also cause irritation to the eyes, mucous membranes, and upper respiratory tract . It is always important to use appropriate safety measures when handling chemical substances.
Zukünftige Richtungen
The future directions in the research and development of quinoline derivatives could involve the synthesis of new derivatives with improved pharmacological properties . This could include the development of derivatives with greater potency, selectivity, and safety profile. Additionally, research could also focus on improving the synthetic methods for quinoline derivatives to make them more efficient and environmentally friendly .
Eigenschaften
IUPAC Name |
7-fluoro-N,2-dimethyl-N-(1-pyridin-2-ylpropan-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-13-10-18(17-8-7-15(21)12-19(17)23-13)20(25)24(3)14(2)11-16-6-4-5-9-22-16/h4-10,12,14H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHORHPKAORUKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N(C)C(C)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5496801.png)
![N~1~-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-serinamide](/img/structure/B5496804.png)

![3-(3-bromophenyl)-6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5496818.png)
![2-[5-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5496820.png)
![3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496828.png)
![1-({4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)cyclopropanecarboxamide](/img/structure/B5496848.png)
![(4aS*,8aR*)-6-[(5-chloro-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5496857.png)
![2-ethyl-7-(3-methoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5496865.png)

![(4aR*,8aR*)-4-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5496877.png)
![N-allyl-N'-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5496884.png)
